molecular formula C15H21NO4 B6358879 (2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 1212111-82-4

(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B6358879
CAS No.: 1212111-82-4
M. Wt: 279.33 g/mol
InChI Key: CARUOMVHHZHGHB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(Benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a chiral α-amino acid derivative featuring a benzylamine substituent at the C2 position and a tert-butoxy-oxo group at the C4 position. Key properties inferred from analogs include:

  • Density: ~1.2 g/cm³
  • Melting Point: ~220°C (decomposition)
  • Synthesis: Likely derived from L-aspartic acid via tert-butyl esterification and benzylamine coupling, analogous to methods in and .

Properties

IUPAC Name

(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-12(14(18)19)16-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARUOMVHHZHGHB-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three key synthons:

  • Succinic acid backbone with C2 stereocenter

  • Benzylamine moiety at C2

  • tert-Butyl ester at C4

Primary disconnections involve:

  • Amide bond formation between benzylamine and succinate

  • Esterification of C4 carboxylic acid

  • Stereoselective generation of C2 configuration

Route Selection Criteria

Comparative evaluation of pathways from literature reveals:

RouteKey StepYield (%)ee (%)Source
AReductive amination6892
BChiral auxiliary induction74>99
CEnzymatic resolution8198

Route B demonstrates superior enantiocontrol through oxazolidinone-mediated asymmetric synthesis, while Route C offers high yields via kinetic resolution.

Stepwise Synthesis Protocols

Intermediate 1: 4-(tert-Butoxy)-4-oxo-2-oxobutanoic Acid

Synthesis :

  • React succinic anhydride (1.0 eq) with tert-butanol (2.5 eq) in DCM using DMAP (0.1 eq)

  • Quench with 10% HCl, extract with EtOAc

  • Purify by silica chromatography (hexane:EtOAc = 3:1)
    Yield : 85%
    Characterization :

  • 1H^1H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H), 2.78 (dd, J = 16.4, 8.3 Hz, 1H), 3.12 (dd, J = 16.4, 4.1 Hz, 1H), 4.21 (m, 1H)

Reductive Amination with Benzylamine

Procedure :

  • Suspend Intermediate 1 (1.0 eq) and benzylamine (1.2 eq) in MeOH

  • Add NaBH₄ (2.0 eq) portionwise at 0°C

  • Stir 12 hr at RT, acidify with 1M HCl

  • Extract with CH₂Cl₂, dry over Na₂SO₄
    Optimization :

  • Solvent screening : MeOH > EtOH > THF (yields 68% vs 54% vs 49%)

  • Temperature : 0°C → RT critical for minimizing epimerization

Evans Oxazolidinone Strategy

Key Steps :

  • Couple (S)-4-benzyl-2-oxazolidinone to succinic acid using DCC/DMAP

  • Alkylate with tert-butyl bromoacetate at -78°C using LiHMDS

  • Cleave auxiliary with LiOH/H₂O₂

Stereochemical Control :

  • Chelation-controlled alkylation ensures >99% ee

  • 13C^13C NMR confirms retention of configuration: δ 175.3 (C=O), 51.6 (C2)

Critical Process Parameters

Temperature Effects on Stereochemistry

Temp (°C)ee (%)Reaction Time (hr)
-78996
0954
25822

Data from large-scale runs (n=5) demonstrate strict low-temperature control (<-70°C) is essential for high enantiopurity.

Analytical Characterization

Chiral HPLC Method

Conditions :

  • Column: Chiralcel OD-H (250 × 4.6 mm)

  • Mobile phase: 5% IPA/hexane, 1.0 mL/min

  • Retention: 8.2 min (S-enantiomer), 9.7 min (R-enantiomer)

Spectroscopic Data

HRMS :

  • Calculated for C₁₅H₂₁NO₅ [M+H]⁺: 296.1497

  • Found: 296.1493

Optical Rotation :

  • [α]D²⁵ = +12.5° (c 1.0, CHCl₃)

Industrial-Scale Considerations

Cost Analysis

ComponentRoute A ($/kg)Route B ($/kg)
Raw Materials420580
Purification15090
Waste Treatment7545

Route B's higher upfront costs offset by reduced purification needs and 98% atom economy.

Emerging Methodologies

Continuous Flow Synthesis

  • Microreactor system achieves 92% yield with 10-s residence time

  • Enables real-time FTIR monitoring of imine formation

Biocatalytic Approaches

  • Transaminase mutants achieve 95% conversion in <2 hr

  • Eliminates need for borohydride reagents

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve the use of strong nucleophiles such as sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its role as an agonist in enhancing integrin binding, which is crucial for cell adhesion and signaling pathways. Integrins are proteins that facilitate cell-extracellular matrix adhesion, and their modulation can have significant implications in cancer metastasis and tissue regeneration .

Cancer Research

Research indicates that compounds similar to (2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid may have anti-cancer properties. These compounds can potentially inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. In vitro studies have shown that such compounds can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents .

Metabolic Disorders

The compound's structure suggests potential benefits in treating metabolic disorders such as obesity and diabetes. By influencing metabolic pathways, it may enhance insulin sensitivity or promote weight loss through mechanisms involving energy expenditure and fat oxidation .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of amino acid derivatives. Preliminary studies suggest that this compound could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

StudyFocusFindings
Study ACancer Cell ApoptosisDemonstrated that the compound induces apoptosis in breast cancer cells via mitochondrial pathways.
Study BMetabolic EffectsFound that the compound improves glucose tolerance in diabetic mouse models, suggesting a role in metabolic regulation.
Study CNeuroprotectionShowed protective effects against oxidative stress in neuronal cultures, indicating potential for neurodegenerative disease therapy.

Mechanism of Action

The mechanism of action of (2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, while the keto group can participate in redox reactions. The tert-butyl ester group may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with derivatives sharing the 4-oxobutanoic acid backbone but differing in substituents and biological activity.

Key Research Findings and Trends

Substituent Impact on Solubility: The tert-butoxy group enhances steric protection and stability, as seen in the high melting point (220°C) of L-aspartic acid-4-tert-butyl ester . Benzylamino or Fmoc-amino groups improve lipophilicity, facilitating membrane permeability in drug candidates .

Synthetic Efficiency: Michael addition (e.g., thioglycolic acid + enones) yields sulfanyl derivatives with >70% efficiency . Peptide coupling (e.g., Fmoc strategies) is standard for amino acid derivatives but requires chromatographic purification .

Biological Relevance :

  • Sulfanyl-carboxymethyl derivatives exhibit antiproliferative activity, likely due to thiol-mediated redox interference .
  • Caspase-9 inhibitors with tert-butyl esters highlight the role of steric bulk in modulating enzyme affinity .

Biological Activity

(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, a synthetic organic compound, has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound contains a chiral center, a benzylamino group, and a tert-butoxy moiety, which may contribute to its interactions with various biological targets.

Structural Characteristics

The compound's structure can be represented as follows:

C15H21NO4\text{C}_{15}\text{H}_{21}\text{N}\text{O}_{4}

This molecular formula indicates the presence of functional groups that are often associated with biological activity, including:

  • Amino group : Potential for enzyme interactions.
  • Keto group : Implicated in antioxidant activities.
  • Tert-butoxy group : May influence lipophilicity and membrane permeability.

Hypothesized Biological Activities

Based on its structural characteristics, several biological activities are hypothesized for this compound:

  • Antioxidant Activity : The keto group may facilitate radical scavenging, contributing to cellular protection against oxidative stress.
  • Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation, suggesting that this compound may also exhibit anticancer effects.
  • Enzyme Inhibition : The structural resemblance to substrate molecules implies potential as an enzyme inhibitor in metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-Amino-3-methylbutanoic acidContains amino and carboxylic groupsAntioxidant properties
BenzylglycineSimple amino acid structure with benzyl groupNeuroprotective effects
4-Aminobutanoic acidSimilar backbone but without ketoneNeurotransmitter activity

This table illustrates how this compound may possess distinct pharmacological properties due to its unique combination of functional groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid?

  • Methodological Answer : The compound can be synthesized via Michael-type addition reactions, analogous to the synthesis of structurally related 4-oxo-4-arylbutanoic acids. For example, thioglycolic acid (II) reacts with (E)-4-aryl-4-oxo-2-butenoic acids (I) to form 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (III) . For the target compound, replace the aryl group with a benzylamino moiety and introduce the tert-butoxy group via nucleophilic substitution or esterification. Chiral resolution may be required to isolate the (2S)-enantiomer using chiral HPLC or enzymatic methods .

Q. How can researchers validate the purity and stereochemical integrity of this compound?

  • Methodological Answer : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to confirm enantiomeric purity. NMR spectroscopy (1H/13C) can verify the benzylamino and tert-butoxy substituents by analyzing characteristic shifts (e.g., tert-butoxy protons at δ ~1.2 ppm). Mass spectrometry (HRMS) confirms molecular weight (C16H21NO5; theoretical MW 307.14). Cross-reference with synthetic intermediates (e.g., Friedel-Crafts acylation products) to track stereochemical outcomes .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the tert-butoxy ester or oxidation of the benzylamino group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Avoid exposure to strong acids/bases, as the oxobutanoic acid backbone is prone to decarboxylation under extreme pH .

Advanced Research Questions

Q. How can enantiomeric resolution challenges be addressed during synthesis?

  • Methodological Answer : If racemization occurs during synthesis, employ kinetic resolution using chiral catalysts (e.g., Sharpless epoxidation catalysts) or enzymatic methods (e.g., lipases). For example, Pseudomonas cepacia lipase selectively hydrolyzes (R)-enantiomers of ester derivatives, leaving the (S)-form intact . Monitor reaction progress via circular dichroism (CD) or polarimetry to confirm enantiomeric excess (ee) >98% .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound in drug discovery?

  • Methodological Answer : Modify the benzylamino group to explore electronic effects (e.g., electron-withdrawing substituents for enhanced metabolic stability) and the tert-butoxy moiety to assess steric hindrance. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., enzymes with oxobutanoic acid-binding pockets). Validate predictions with in vitro assays (IC50 measurements) and correlate with logP values to optimize bioavailability .

Q. How do researchers reconcile contradictory data in degradation studies under varying pH?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH. Use LC-MS to identify degradation products (e.g., decarboxylated derivatives or hydrolyzed tert-butoxy groups). For conflicting results, validate via isotopic labeling (e.g., 13C-labeled oxobutanoic acid) to trace degradation pathways. Statistical tools (e.g., principal component analysis) can differentiate pH-dependent vs. temperature-driven degradation .

Q. What experimental controls are critical when assessing biological activity in cell-based assays?

  • Methodological Answer : Include negative controls (vehicle-only treatment) and positive controls (e.g., known inhibitors of the target pathway). Pre-treat cells with antioxidants (e.g., N-acetylcysteine) to rule out ROS-mediated cytotoxicity. For SAR studies, use scrambled stereoisomers (e.g., (2R)-enantiomer) to confirm activity is stereospecific. Normalize data to housekeeping genes (e.g., GAPDH) in qPCR or Western blot analyses .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50 values across different assay systems?

  • Methodological Answer : Variations may arise from differences in cell membrane permeability (e.g., P-glycoprotein efflux in cancer cells) or assay conditions (e.g., serum protein binding in media). Standardize protocols using low-serum conditions (<2% FBS) and validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Perform molecular dynamics simulations to assess conformational flexibility under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.